molecular formula C21H28N4O2 B1681504 Heptamidine

Heptamidine

Cat. No.: B1681504
M. Wt: 368.5 g/mol
InChI Key: IUJKKCRARYRWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBi4211 dimethanesulfonate: , also known as heptamidine dimethanesulfonate, is a potent inhibitor related to pentamidine. It targets the calcium-binding protein S100B with a dissociation constant (Kd) of 6.9 μM. This compound selectively kills melanoma cells that express S100B over those that do not .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SBi4211 dimethanesulfonate involves the reaction of heptamidine with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dimethanesulfonate salt. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: : Industrial production of SBi4211 dimethanesulfonate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .

Chemical Reactions Analysis

Types of Reactions: : SBi4211 dimethanesulfonate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complex formation with proteins, particularly the calcium-binding protein S100B .

Common Reagents and Conditions: : The compound is often used in combination with DMSO as a solvent. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal activity and stability .

Major Products Formed: : The primary product formed from the reaction of SBi4211 dimethanesulfonate with S100B is a stable complex that inhibits the activity of the protein. This complex formation is crucial for its biological activity .

Scientific Research Applications

Chemistry: : SBi4211 dimethanesulfonate is used as a research tool to study the inhibition of calcium-binding proteins, particularly S100B. It helps in understanding the role of these proteins in various biochemical pathways .

Biology: : In biological research, SBi4211 dimethanesulfonate is used to investigate the mechanisms of protein-protein interactions and their implications in cellular processes. It is particularly useful in studying the role of S100B in cancer and other diseases .

Medicine: : The compound has potential therapeutic applications in the treatment of melanoma and other cancers that overexpress S100B. It is also being explored for its role in treating myotonic dystrophy, a genetic disorder that affects muscle function .

Industry: : In the pharmaceutical industry, SBi4211 dimethanesulfonate is used in drug development and screening assays to identify potential inhibitors of calcium-binding proteins. It is also used in the production of research reagents and diagnostic tools .

Mechanism of Action

Molecular Targets and Pathways: : SBi4211 dimethanesulfonate exerts its effects by binding to the calcium-binding protein S100B. This binding inhibits the activity of S100B, which is involved in various cellular processes, including the regulation of tumor suppressor protein p53. By inhibiting S100B, SBi4211 dimethanesulfonate can induce apoptosis in melanoma cells and restore normal cellular functions .

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to SBi4211 dimethanesulfonate include pentamidine, propamidine, and other pentamidine-related inhibitors. These compounds also target calcium-binding proteins and have similar mechanisms of action .

Uniqueness: : SBi4211 dimethanesulfonate is unique in its high specificity and potency in inhibiting S100B. It has a lower dissociation constant compared to other similar compounds, making it a more effective inhibitor. Additionally, its ability to selectively kill melanoma cells overexpressing S100B highlights its potential as a targeted therapeutic agent .

Properties

IUPAC Name

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJKKCRARYRWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptamidine
Reactant of Route 2
Heptamidine
Reactant of Route 3
Heptamidine
Reactant of Route 4
Heptamidine
Reactant of Route 5
Reactant of Route 5
Heptamidine
Reactant of Route 6
Heptamidine

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